molecular formula C24H28N2O5S B2502685 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethyl 3-(2-phenylethenesulfonamido)benzoate CAS No. 727701-07-7

2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethyl 3-(2-phenylethenesulfonamido)benzoate

Cat. No.: B2502685
CAS No.: 727701-07-7
M. Wt: 456.56
InChI Key: RNYSHYIUMRVXSU-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethyl 3-(2-phenylethenesulfonamido)benzoate is a useful research compound. Its molecular formula is C24H28N2O5S and its molecular weight is 456.56. The purity is usually 95%.
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Scientific Research Applications

Tyrosinase Inhibition and Antioxidant Activity

Biphenyl-based compounds, including ester derivatives similar to the compound of interest, have shown significant anti-tyrosinase activities, which could imply potential applications in treating hyperpigmentation disorders or as components in cosmetic products to regulate melanin synthesis. Certain derivatives exhibited inhibitory effects comparable to standard inhibitors like kojic acid, highlighting their potential in clinical or cosmetic formulations. Moreover, the introduction of a biphenyl moiety was found to influence crystal packing, potentially affecting the bioavailability and stability of such compounds (Kwong et al., 2017).

Antimicrobial Applications

Derivatives carrying the benzenesulfonamide moiety have demonstrated interesting antimicrobial activities against a range of Gram-positive and Gram-negative bacteria as well as fungi. This suggests that modifications to the benzenesulfonamide group, as seen in the compound , could lead to new antimicrobial agents with potential applications in treating bacterial and fungal infections. The efficacy of these compounds was highlighted by their potent activities compared to reference drugs, indicating their potential as leads in antimicrobial drug development (Ghorab et al., 2017).

Anticancer Potential

The synthesis of novel quinuclidinone derivatives, structurally related to the compound of interest through their complex ester and amine functionalities, has shown promising results as potential anticancer agents. These compounds were tested for their ability to inhibit cell proliferation in cancer cell lines, with certain analogues displaying potent activity. This indicates that the structural framework of the compound of interest may lend itself to anticancer activity, warranting further investigation into its potential applications in oncology (Soni et al., 2015).

Properties

IUPAC Name

[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl] 3-(2-phenylethenylsulfonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5S/c1-18-8-6-9-19(2)26(18)23(27)17-31-24(28)21-12-7-13-22(16-21)25-32(29,30)15-14-20-10-4-3-5-11-20/h3-5,7,10-16,18-19,25H,6,8-9,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYSHYIUMRVXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)COC(=O)C2=CC(=CC=C2)NS(=O)(=O)C=CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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